Home > Products > Building Blocks P4561 > 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol - 263746-95-8

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

Catalog Number: EVT-1749810
CAS Number: 263746-95-8
Molecular Formula: C17H13N5O
Molecular Weight: 303.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one (VMA-13-14)

  • Compound Description: VMA-13-14 is a pyrimidine derivative investigated for its antimicrobial activity, specifically against Escherichia coli. In vitro studies revealed a bactericidal effect at a concentration of 128 µg/ml. In vivo studies in mice demonstrated an antimicrobial effect against generalized E. coli infection comparable to ceftazidime. []
  • Relevance: While structurally distinct, both VMA-13-14 and 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol are heterocyclic compounds containing the quinazolin-4(3H)-one core. This shared core structure, often associated with diverse biological activities, suggests potential similarities in their pharmacological profiles. Additionally, the research focus on antimicrobial properties for VMA-13-14 aligns with the general interest in quinazolinone derivatives for therapeutic applications. []

5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione and its Enantiomers

  • Compound Description: This compound, a hydantoin phenylquinazolinone derivative, exhibits inhibitory activity against Tankyrase 2 (TNKS2), a promising target in oncology due to its role in tumor progression. The research investigates the impact of chirality on TNKS2 inhibition, analyzing the racemic mixture and its pure enantiomers. []
  • Relevance: This compound shares the quinazolin-4(3H)-one core with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, establishing a structural link. The study highlights the importance of stereochemistry in biological activity, emphasizing the potential for specific isomers of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol to exhibit distinct pharmacological profiles. []

(R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one (Compound 28)

  • Compound Description: Compound 28 is a potent and selective inhibitor of Pim-1/2 kinases, which are implicated in the progression of hematological malignancies. It exhibits improved potency, solubility, and drug-like properties compared to earlier analogs. In vivo studies demonstrated significant inhibition of tumor growth in a mouse xenograft model. []
  • Relevance: Both Compound 28 and 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol belong to the quinazolinone class of compounds. The identification of Compound 28 as a potent kinase inhibitor with promising anti-cancer activity suggests that 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, with appropriate structural modifications, could also exhibit similar therapeutic potential. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 acts as a potent pan-KIT mutant inhibitor, designed for treating gastrointestinal stromal tumors (GISTs) by overcoming resistance mechanisms associated with KIT kinase mutations. It demonstrates potent growth inhibition across a broad cell panel and favorable pharmacokinetic properties. []
  • Relevance: AZD3229, containing the quinazolin-4(3H)-one scaffold, exhibits structural similarity to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. The successful development of AZD3229 as a targeted cancer therapy underscores the versatility of the quinazolinone scaffold and highlights its potential for developing novel therapeutics, potentially including analogs of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, against various disease targets. []

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

  • Compound Description: This compound serves as a key intermediate in the synthesis of simeprevir, an anti-HCV drug. []
  • Relevance: While structurally distinct from 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, its use in producing a clinically relevant drug highlights the importance of exploring diverse synthetic routes and modifications around heterocyclic scaffolds. This example underscores the potential for developing novel therapeutics, potentially based on 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, by incorporating diverse substituents and exploring structure-activity relationships. []

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its Analogs

  • Compound Description: This series of compounds acts as dopamine D2 and D3 receptor ligands, investigated for their potential in treating Parkinson's disease. []
  • Relevance: Although structurally different from 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, the research on these dopamine receptor ligands emphasizes the significance of exploring a range of heterocyclic scaffolds, including quinazolinones, for their potential in targeting specific receptor subtypes. [] This finding highlights the need to investigate the potential interactions of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol and its derivatives with various biological targets, including neurotransmitter receptors.
  • Compound Description: MTIBN is a substituted 4-methoxy-2-aminobenzothiazole ligand used to synthesize mononuclear complexes with various metal ions (Ni2+, Co2+, Cu2+, and Pd2+). These complexes exhibited antimicrobial activities. []
  • Relevance: The use of MTIBN, a structurally distinct compound, for creating metal complexes with antimicrobial properties suggests that 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, due to its nitrogen-containing heterocyclic structure, could also potentially serve as a ligand for metal coordination. Exploring the complexation chemistry of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol with various metal ions could lead to the discovery of novel compounds with enhanced or unique biological activities. []

2-Furanyl-3-substituted Quinazolin-4-one Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Molecular docking studies were performed to assess their binding affinity to enoyl acyl carrier protein reductase (InhA), a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis. []
  • Relevance: These derivatives, sharing the quinazolin-4(3H)-one core with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, highlight the potential of quinazolinones as anti-tubercular agents. The study's focus on InhA as a target further suggests a potential avenue for exploring the anti-tubercular activity of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol and its analogs. []

3-{4-[2-Amino-4-(Substitutedphenyl)-2H-[1,3]oxazin/thiazin-6-yl}-2-phenyl-3H-quinazolin-4-one Derivatives

  • Compound Description: These novel derivatives were designed, synthesized, and evaluated for their anticonvulsant activity. Molecular docking studies and quantitative estimation of drug-likeness were performed to rationalize their activities and predict their potential as drug candidates. [, ]
  • Relevance: This series shares the quinazolin-4(3H)-one scaffold with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. The exploration of these derivatives as potential anticonvulsant agents, coupled with molecular modeling studies, highlights the versatility of the quinazolinone framework for developing new drugs and provides valuable insights for exploring the potential of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol as a scaffold for medicinal chemistry. [, ]

4-Oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds was synthesized and screened for their anti-HIV, antitubercular, and antibacterial activities. Several derivatives exhibited potent activity against a range of bacterial strains. []
  • Relevance: The structural similarity to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, particularly the presence of two linked quinazolin-4(3H)-one units, makes this an interesting group for comparison. The study highlights the potential of such linked quinazolinone systems in developing antimicrobial and antiviral agents and provides a basis for exploring modifications to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol aimed at enhancing its biological activities. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel 5-HT1A receptor agonist and 5-HT3 receptor antagonist developed for treating irritable bowel syndrome (IBS). Preclinical studies demonstrated efficacy in reducing stress-induced defecation in an IBS animal model. [, ]
  • Relevance: Sharing the quinazolin-4(3H)-one core, TZB-30878 exemplifies the successful development of a quinazolinone derivative targeting the serotonergic system for therapeutic benefit. This finding suggests a potential area of investigation for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol and its analogs, exploring their potential interactions with serotonin receptors. [, ]

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-trifluoro-methyl)benzyl)quinazolin-4(3H)-one Derivatives

  • Compound Description: This series of compounds acts as phosphoinositide 3-kinase (PI3K) inhibitors. These enzymes play a critical role in various cellular processes and are implicated in inflammatory diseases and cancer. [, ]
  • Relevance: These compounds share the quinazolin-4(3H)-one core structure with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, highlighting this scaffold's application in developing kinase inhibitors. Given that kinases are involved in diverse signaling pathways, exploring the inhibitory potential of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol against a panel of kinases could lead to promising discoveries. [, ]

6,7-Dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides and 6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamide Derivatives

  • Compound Description: These series of compounds were developed as inhibitors of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), crucial targets for anti-angiogenic therapies, particularly in cancer treatment. Several analogs displayed potent inhibition of VEGFRs in enzymatic assays. [, ]
  • Relevance: These compounds, sharing the quinazolin-4(3H)-one core with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, highlight the potential of this scaffold for targeting protein-protein interactions involved in angiogenesis. This finding suggests that exploring modifications of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, inspired by the structure-activity relationships observed in these VEGFR inhibitors, could lead to novel anti-angiogenic agents. [, ]

6-Substituted 2-Phenyl-3-(5-substituted mercapto-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-ones

  • Compound Description: These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. []
  • Relevance: Sharing the quinazolin-4(3H)-one core with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, this series strengthens the notion that quinazolinones hold promise as anti-tubercular agents. The study underscores the importance of exploring different substituents at various positions on the quinazolinone ring to optimize anti-tubercular activity. []

2-[(Substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles

  • Compound Description: This series incorporates a pyrido[3,2-f]quinazoline system and was screened for antibacterial and antifungal activities. Several compounds demonstrated promising activity against a panel of bacterial and fungal strains. []
  • Relevance: While structurally distinct from 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, this series highlights the broad-spectrum antimicrobial potential of compounds incorporating fused quinazoline systems. This observation suggests the value of exploring similar modifications to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, potentially leading to derivatives with enhanced antimicrobial properties. []

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of quinazolin-4-ones was synthesized and evaluated for its anticancer activity. In silico ADME predictions and molecular docking studies were conducted, with several compounds showing promising results against colorectal cancer cell line HT-29. []
  • Relevance: Sharing the quinazolin-4(3H)-one core with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, this series reinforces the potential of quinazolinones as anticancer agents. The use of molecular modeling to guide the design and optimization of these compounds emphasizes the value of similar approaches in exploring potential applications of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in medicinal chemistry. []
Overview

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing two fused aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antibacterial and antifungal agents.

Source

The compound can be synthesized through various chemical reactions involving quinazoline derivatives. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.

Classification

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific derivative incorporates an amino group and a hydroxyl group, which may enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of 4-methylquinazoline with an appropriate amine or hydrazine derivative.
  2. Cyclization: Subsequent cyclization can be achieved using dehydrating agents or under acidic conditions to form the final quinazoline structure.
  3. Reflux Techniques: Many synthetic routes utilize refluxing in solvents like ethanol or acetic acid to facilitate the reaction.

Technical details regarding specific synthetic pathways may vary, but they often include purification steps such as crystallization or chromatography to isolate the desired product with high purity .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C12H10N4O
  • Molecular Weight: Approximately 230.24 g/mol
  • Melting Point: Specific melting points may vary based on synthesis conditions but are typically in the range of 200–250 °C.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of quinazoline derivatives, including:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  2. Hydrogenation: Under certain conditions, the compound may undergo hydrogenation to modify its functional groups.
  3. Dehydration Reactions: The presence of hydroxyl groups allows for dehydration reactions that can lead to more complex structures.

Technical details regarding these reactions often involve specific reagents and conditions tailored to optimize yield and selectivity .

Mechanism of Action

Process

The mechanism of action for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is primarily linked to its ability to inhibit specific biological pathways or enzymes. This compound may act as an inhibitor against bacterial growth by interfering with protein synthesis or disrupting cell wall integrity.

Data

Biological evaluations have shown that derivatives of quinazolines exhibit significant activity against various microbial strains, suggesting that this compound could similarly exert antimicrobial effects through competitive inhibition or other mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol include:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Color: Typically appears as a pale yellow to beige solid.

Chemical Properties

Chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of amines and hydroxyl groups, allowing for further chemical modifications.

Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties .

Applications

Scientific Uses

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.
  2. Pharmacology: Investigated for its effects on various cancer cell lines due to its structural similarity to known anticancer agents.
  3. Biochemistry: Used in studies exploring enzyme inhibition and cellular signaling pathways.

Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications .

Introduction to Quinazoline-Based Pharmacophores in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing a benzene ring with a pyrimidine ring. This core exhibits exceptional versatility in drug discovery, serving as the foundation for over 200 naturally occurring alkaloids and numerous synthetic therapeutics with validated clinical efficacy [2] [6]. The intrinsic drug-like properties of quinazolines—including balanced lipophilicity, structural rigidity, and capacity for diverse substitutions—enable targeted interactions with biological macromolecules across therapeutic domains. Notably, quinazoline-based drugs have received FDA approval for oncology (e.g., gefitinib, erlotinib targeting EGFR), hypertension (e.g., prazosin), and infectious diseases, underscoring their broad pharmacological relevance [5] [6]. The scaffold’s significance extends to central nervous system (CNS) disorders, where quinazolinones demonstrate blood-brain barrier permeability, enabling activity against neurological targets implicated in Alzheimer’s disease and epilepsy [2] [6]. This adaptability arises from the molecule’s capacity for strategic functionalization at positions 2, 4, 6, and 8, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen-bonding capabilities to optimize target engagement [6].

Table 1: Clinically Exploited Quinazoline-Based Pharmacophores

Drug NameTherapeutic AreaPrimary TargetKey Structural Features
GefitinibOncology (NSCLC)EGFR Kinase3-Chloro-4-fluoroanilino at C4, morpholinoethoxy at C6
ErlotinibOncology (Pancreatic, NSCLC)EGFR Kinase3-Ethynylanilino at C4, quinazolin-4-one
PrazosinHypertensionα1-Adrenergic ReceptorFuran-2-carbonyl piperazine at C4, quinazoline-2-one
Febrifugine (Natural)AntimalarialUnknown4-Quinazolinone with piperidine-3-ol moiety
TrimethoprimAntibacterialDihydrofolate Reductase2,4-Diamino-5-benzylpyrimidine (Quinazoline-related)

Structural Significance of Quinazolinone Derivatives in Medicinal Chemistry

The specific compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS: 263746-95-8; MW: 303.32 g/mol) exemplifies strategic molecular design leveraging quinazolinone chemistry. Its structure (C₁₇H₁₃N₅O) incorporates two distinct quinazolinone units: a 4-methylquinazoline at position 2 and a 4-hydroxyquinazoline at position 4, linked via an amino bridge (–NH–). This configuration yields a planar, conjugated system with the following critical features [1] [6] [10]:

  • Bidirectional Hydrogen Bonding Capacity: The 4-hydroxy group (–OH) and the linking –NH– provide dual hydrogen bond donors/acceptors. Simultaneously, multiple ring nitrogen atoms act as hydrogen bond acceptors. This network facilitates binding to complementary residues in enzyme active sites or nucleic acids.
  • Enhanced π-Stacking Potential: The fused bicyclic systems create an extended aromatic surface, promoting strong stacking interactions with protein aromatic residues (e.g., phenylalanine, tyrosine) or DNA/RNA bases, crucial for intercalation or allosteric modulation.
  • Regioselective Reactivity: The electron-deficient pyrimidine rings, particularly position 4 in the hydroxyquinazoline unit, are susceptible to nucleophilic attack. This allows further derivatization (e.g., chloro substitution using POCl₃ for enhanced membrane permeability) [6].
  • Sterically Constrained Hybridization: The amino linker (–NH–) imposes restricted rotation, maintaining near-orthogonal orientation between the two quinazoline planes. This geometry potentially enables simultaneous engagement with distinct but proximal binding pockets in complex biological targets [7].

Table 2: Key Physicochemical and Structural Descriptors of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

PropertyValue/DescriptorSignificance
Molecular FormulaC₁₇H₁₃N₅ODefines elemental composition & MW (303.32 g/mol)
Canonical SMILESCc1nc(Nc2nc(O)c3ccccc3n2)nc2ccccc12Encodes 2D structure & atom connectivity
Hydrogen Bond Donors (HBD)2 (NH and OH)Predicts solvation & target binding affinity
Hydrogen Bond Acceptors (HBA)5 (Ring N and O)Influences permeability & protein interactions
Calculated logP (XLogP3)~2.0 - 2.4Indicates moderate lipophilicity for membrane penetration
Topological Polar Surface Area (TPSA)~83 ŲSuggests potential for cellular uptake & CNS activity
Rotatable Bonds1 (N-amino bond)Reflects conformational flexibility
Aromatic Rings4Underlies π-stacking & hydrophobic interactions

Synthetic routes to such bis-quinazolinones often employ sequential Niementowski or Griess reactions. A representative approach involves:

  • Synthesis of 2-amino-4-methylquinazoline via condensation of 2-aminobenzonitrile derivatives with acetamide derivatives under Niementowski conditions (heating with P₂O₅ or polyphosphoric acid) [6].
  • Preparation of 2-chloro-4-hydroxyquinazoline from anthranilic acid derivatives using chlorinating agents (e.g., POCl₃).
  • Final nucleophilic aromatic substitution (SNAr) coupling, where the 2-amino group of the 4-methylquinazoline attacks the 2-chloro position of the 4-hydroxyquinazoline, typically under basic catalysis (e.g., triethylamine in DMF or dioxane) [1]. Microwave-assisted synthesis offers improved yields and reduced reaction times for analogous compounds [6].

Role of Hybrid Scaffolds in Multitarget Drug Design

The structural architecture of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol positions it as a compelling prototype for multitarget-directed ligands (MTDLs). MTDLs address the inherent complexity of multifactorial diseases (e.g., cancer, neurodegeneration, parasitic infections) by simultaneously modulating multiple pathological pathways, offering therapeutic advantages over single-target agents [3] [5] [7]. This compound embodies two key hybrid design paradigms:

  • Pharmacophore Fusion for Target Synergy: Each quinazolinone unit possesses inherent, often distinct, bioactivity. The 4-methylquinazoline moiety is structurally analogous to kinase inhibitor cores (e.g., EGFR inhibitors like erlotinib), while the 4-hydroxyquinazolinone resembles scaffolds inhibiting dihydrofolate reductase (DHFR), thymidylate synthase, or topoisomerases [5] [6]. The covalent linkage via a metabolically stable amino bridge (–NH–) creates a single chemical entity capable of potentially engaging both targets concurrently. This is particularly relevant in oncology, where resistance often arises from pathway redundancy (e.g., EGFR inhibition bypassed via angiogenesis signaling through VEGFR). Simultaneous kinase and DNA-metabolism inhibition could overcome such resistance [5].

  • Optimized Linker Geometry for Bivalent Binding: The short, rigid amino linker (–NH–) in this hybrid is critical. Computational modeling suggests a center-to-center distance of ~8-10 Å between the centroids of the two quinazoline rings. This spatial separation is optimal for bridging adjacent but distinct binding pockets within:

  • Dimeric enzyme complexes: Such as receptor tyrosine kinases (e.g., EGFR homodimers).
  • Allosteric and orthosteric sites: On single targets like DNA topoisomerase II.
  • Protein-protein interaction interfaces: Disrupted by simultaneous interaction with both quinazoline units [7].Flexibility versus rigidity is a key design consideration; excessive flexibility (long alkyl chains) reduces effective local concentration at the second site, while excessive rigidity/bulk may hinder binding. The –NH– linker here provides constrained rotational freedom, allowing minor adaptation to target topology without sacrificing bivalent potential [7].

Evidence supporting the MTDL potential of quinazoline hybrids like this compound is substantial:

  • In vitro studies on analogous bis-quinazolinones demonstrate dual inhibition of epidermal growth factor receptor tyrosine kinase (EGFR) and histone deacetylases (HDACs), crucial targets in cancer proliferation and survival. The quinazoline core binds the ATP pocket of kinases, while hydroxamate-functionalized derivatives (accessible from the 4-OH position) chelate zinc in HDACs [5].
  • Anti-parasitic activity, particularly against Leishmania species, is enhanced in bis-quinazolines compared to monomers. N²-Benzyl-N⁴-furfuryl quinazoline-2,4-diamines show EC₅₀ values as low as 0.15 μM against L. donovani, attributed to dual targeting of parasite-specific folate metabolism and DNA topoisomerase IB [2].
  • Anti-Alzheimer potential emerges from hybrids combining cholinesterase inhibition (via the 4-hydroxyquinazolinone interaction with the catalytic anionic site of AChE) and β-amyloid anti-aggregation properties (potentially facilitated by π-stacking of the extended aromatic system with Aβ peptides) [3] [6].

The structural hybridization exemplified by 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol thus represents a rational and synthetically tractable strategy to overcome drug resistance and enhance efficacy in complex diseases by leveraging polypharmacology within a single molecular entity.

Table 3: Documented Biological Activities of Structurally Related Quinazoline Hybrids

Hybrid Structure CoreReported Dual/Triple ActivitiesPotential Therapeutic ApplicationKey Structural Modifications
2,4-Diaminoquinazoline - HydroxamateHDAC6 Inhibition + EGFR Kinase InhibitionOncology (Multi-drug resistant cancers)Hydroxamate zinc-binding group appended
Quinazoline-Chromone hybridsAChE Inhibition + Antioxidant Activity + Aβ Anti-aggregationAlzheimer’s DiseaseChromone unit linked at C2 or C4 of quinazolinone
Quinazoline-Cinnamic acid hybridsTubulin Polymerization Inhibition + HDAC InhibitionMetastatic CancersCinnamoyl group linked via amide bond
N², N⁴-Disubstituted Quinazoline-2,4-diaminesFolate Pathway Disruption + Topoisomerase IB InhibitionLeishmaniasis & Other Parasitic InfectionsBenzyl/furfuryl substitutions at N2/N4

Properties

CAS Number

263746-95-8

Product Name

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23)

InChI Key

NTTPCGFCDSVJQW-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.